Dicarbonylacetylacetonato iridium(I)

Description

Chemical Identity and Nomenclature

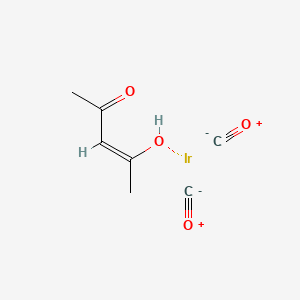

Dicarbonylacetylacetonato iridium(I) is a mononuclear organoiridium complex with the chemical formula C₇H₇IrO₄ . Its systematic IUPAC name is (acetylacetonato)dicarbonyliridium(I) , reflecting its structural components:

- An iridium(I) center coordinated to two carbonyl (CO) ligands.

- One acetylacetonate (acac) ligand, a bidentate β-diketonate derived from 2,4-pentanedione .

The complex adopts a square planar geometry , with the acac ligand occupying two coordination sites and the CO ligands in cis or trans configurations depending on synthetic conditions . Common synonyms include:

Historical Development and Discovery

The compound emerged during the mid-20th century alongside advances in organometallic chemistry. Key milestones include:

- 1950s–1960s : Development of iridium carbonyl complexes for catalytic applications, with early syntheses involving reactions of IrCl₃ with acetylacetone under CO atmospheres .

- 1970s : Characterization of its role in homogeneous catalysis , particularly in hydroformylation and hydrogenation reactions .

- 2000s–Present : Applications in materials science, such as chemical vapor deposition (CVD) of iridium films for electronics .

Notable studies include its use as a precursor for single-site zeolite-supported catalysts , where its reactivity with ethylene and hydrogen was mechanistically elucidated via in situ FTIR spectroscopy .

Industrial and Academic Significance

Industrial Applications

Catalysis :

Materials Science :

Academic Research

- Mechanistic studies : Insights

Properties

IUPAC Name |

carbon monoxide;(Z)-4-hydroxypent-3-en-2-one;iridium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3-;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFBREHTKYXYKM-FGSKAQBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Ir] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Ir] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicarbonylacetylacetonato iridium(I) can be synthesized through several methods. One common approach involves the reaction of iridium trichloride hydrate with acetylacetone in the presence of carbon monoxide. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the iridium center. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of dicarbonylacetylacetonato iridium(I) often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually produced in specialized facilities equipped with the necessary safety measures to handle iridium compounds .

Chemical Reactions Analysis

Types of Reactions

Dicarbonylacetylacetonato iridium(I) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of iridium.

Reduction: It can be reduced to form iridium(0) complexes.

Substitution: The carbonyl and acetylacetonate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with dicarbonylacetylacetonato iridium(I) include:

Oxidizing agents: Such as oxygen or peroxides.

Reducing agents: Such as hydrogen or hydrides.

Ligands: Such as phosphines or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(III) complexes, while reduction reactions may produce iridium(0) species .

Scientific Research Applications

Dicarbonylacetylacetonato iridium(I) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dicarbonylacetylacetonato iridium(I) involves coordination to substrates through its iridium center. The compound can facilitate various chemical transformations by stabilizing transition states and lowering activation energies. In biological systems, it may interact with cellular components, leading to the generation of reactive oxygen species and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Structural and Physical Properties

| Property | Dicarbonylacetylacetonato Iridium(I) | Dicarbonylacetylacetonato Rhodium(I) |

|---|---|---|

| Molecular Formula | C₇H₇IrO₄ | C₇H₇O₄Rh |

| Molecular Weight (g/mol) | 347.345 | 258.03 |

| CAS Number | 14023-80-4 | 14874-82-9 |

| Crystal Color | Not explicitly reported | Greenish-red |

| Sublimation Point (°C) | Not reported | 144–147 |

| Key Ligands | CO, acac | CO, acac |

Both complexes share a similar coordination geometry due to their Group 9 metal centers (Ir and Rh). The rhodium analog is well-documented as a model system in 3D IR spectroscopy due to its strong carbonyl absorption bands and homogeneous dynamics .

Spectroscopic Features

Table 2: Spectroscopic Comparison

The rhodium complex’s coupled carbonyl vibrational modes make it a benchmark in nonlinear IR spectroscopy for studying excitonic coupling and molecular eigenstates .

Biological Activity

Dicarbonylacetylacetonato iridium(I), also known as (acetylacetonato)dicarbonyliridium(I), is a coordination compound that has garnered attention for its potential biological activities, particularly in the fields of catalysis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Dicarbonylacetylacetonato iridium(I) has the chemical formula . It features an iridium center coordinated to two carbon monoxide ligands and one acetylacetonate ligand. The compound typically appears as a yellow to orange solid and is soluble in organic solvents such as acetone and benzene.

Biological Activity

1. Anticancer Properties

Research has indicated that dicarbonylacetylacetonato iridium(I) exhibits significant anticancer properties. A study published in Inorganic Chemistry demonstrated that this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. The mechanism involves the activation of caspase pathways, leading to programmed cell death .

2. Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of dicarbonylacetylacetonato iridium(I). Preliminary studies have shown that this compound possesses antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves the disruption of bacterial cell membranes and interference with intracellular processes .

3. Catalytic Applications

While not strictly biological activity, the catalytic properties of dicarbonylacetylacetonato iridium(I) play a crucial role in its biological relevance. This compound has been utilized as a catalyst in various organic transformations, including hydroformylation and hydrogenation reactions, which are essential in synthesizing biologically active compounds .

Case Studies

Case Study 1: Anticancer Mechanism Investigation

A detailed investigation into the anticancer mechanisms was conducted using human breast cancer cell lines (MCF-7). Treatment with dicarbonylacetylacetonato iridium(I) resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to conventional chemotherapeutics. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment, confirming the compound's ability to trigger apoptosis through ROS generation .

Case Study 2: Antimicrobial Efficacy Assessment

In a study assessing antimicrobial activity, dicarbonylacetylacetonato iridium(I) was tested against clinical isolates of E. coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, demonstrating effective inhibition of bacterial growth. Scanning electron microscopy (SEM) images showed significant morphological changes in treated bacteria, supporting the hypothesis that the compound disrupts cell membrane integrity .

Research Findings Summary

Q & A

Q. How can researchers optimize the synthesis of dicarbonylacetylacetonato iridium(I) to improve yield and purity?

Q. What spectroscopic techniques are most effective for characterizing dicarbonylacetylacetonato iridium(I)?

Methodological Answer:

- IR Spectroscopy: Identify carbonyl stretching frequencies (1,900–2,100 cm) to confirm CO ligand coordination .

- NMR Analysis: -NMR can resolve acetylacetonate ligand environments, while -NMR detects paramagnetic impurities .

- XAS/XPS: Use X-ray absorption spectroscopy to probe oxidation states and ligand-field effects .

Q. How do steric and electronic properties of ancillary ligands influence the reactivity of dicarbonylacetylacetonato iridium(I)?

Methodological Answer:

- Ligand Screening: Compare phosphine, N-heterocyclic carbene (NHC), and acetylacetonate derivatives in catalytic trials (e.g., hydrogenation).

- DFT Calculations: Model ligand effects on HOMO-LUMO gaps to predict oxidative addition tendencies .

- Kinetic Studies: Monitor reaction rates under varying ligand conditions to isolate steric vs. electronic contributions .

Advanced Research Questions

Q. What mechanistic insights explain the selective activation of benzylic C–H bonds by dicarbonylacetylacetonato iridium(I) complexes?

Methodological Answer:

- Isotopic Labeling: Use deuterated substrates to track kinetic isotope effects (KIE) and identify rate-determining steps .

- Computational Modeling: Perform DFT studies to map transition states and compare pathways for benzylic vs. aromatic C–H activation .

- In Situ Spectroscopy: Utilize time-resolved IR to detect transient intermediates during catalysis .

Example Data:

| Substrate | KIE () | Dominant Pathway |

|---|---|---|

| Toluene | 2.8 | Benzylic C–H |

| Benzene | 1.1 | Aromatic C–H |

Q. How can researchers resolve contradictions in reported catalytic activities of iridium(I) complexes across different studies?

Methodological Answer:

- Standardized Testing: Replicate experiments using identical substrates, solvent systems, and catalyst loadings to isolate variables .

- Error Analysis: Quantify uncertainties in turnover numbers (TONs) and compare activation energies via Arrhenius plots .

- Meta-Analysis: Systematically review literature to identify trends in ligand design or reaction conditions that correlate with performance .

Q. What strategies enable the integration of dicarbonylacetylacetonato iridium(I) into hybrid materials for optoelectronic applications?

Methodological Answer:

- Host-Guest Chemistry: Engineer supramolecular assemblies with complementary π-acidic hosts to stabilize iridium complexes in thin films .

- Spectroscopic Tuning: Adjust emission profiles via ligand functionalization (e.g., electron-withdrawing groups) and measure photoluminescence quantum yields .

- Stability Testing: Expose materials to accelerated aging conditions (heat, light) and monitor decomposition via mass loss or spectral shifts .

Methodological Considerations

- Data Reliability: Always report experimental uncertainties (e.g., ±5% for NMR yields) and validate results with triplicate trials .

- Literature Integration: Compare primary data with secondary sources (e.g., crystallographic databases) to identify outliers or confirm trends .

- Ethical Compliance: Ensure hazardous byproducts (e.g., CO gas) are managed via fume hoods and waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.